molecular formula C19H19ClN2O3 B11474630 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B11474630
M. Wt: 358.8 g/mol
InChI Key: IGBCTBBKDYYNAI-UHFFFAOYSA-N
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Description

2-(4-Benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide is a synthetic small molecule characterized by a 2-oxomorpholine core substituted with a benzyl group at the 4-position and an acetamide moiety at the 3-position.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C19H19ClN2O3/c20-15-6-8-16(9-7-15)21-18(23)12-17-19(24)25-11-10-22(17)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,23)

InChI Key

IGBCTBBKDYYNAI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.

    Acylation: The final step involves the acylation of the morpholine derivative with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the morpholine ring, potentially leading to alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, enzymes in metabolic pathways, or receptors on cell surfaces.

Comparison with Similar Compounds

Morpholine Derivatives with Varied Substituents

Compound A : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

  • Structural Differences :
    • The 4-position of the morpholine ring is substituted with an acetyl group instead of benzyl.
    • Additional 6,6-dimethyl groups on the morpholine ring enhance steric bulk.
    • The N-substituent is 4-isopropylphenyl (logP ~3.5 inferred from molecular weight).
  • Implications :
    • The acetyl group may reduce π-π stacking interactions compared to the benzyl group in the target compound.
    • Dimethyl groups could improve metabolic stability but reduce solubility.

Compound B : 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

  • Structural Differences :
    • A methylsulfonyl group replaces the benzyl at the 4-position.

Table 1: Comparison of Morpholine Derivatives

Feature Target Compound Compound A Compound B
4-Substituent Benzyl Acetyl Methylsulfonyl
Morpholine Modifications None 6,6-Dimethyl 6,6-Dimethyl
N-Substituent 4-Chlorophenyl 4-Isopropylphenyl 4-Isopropylphenyl
Molecular Weight ~386 (estimated) 347 (M+H) ~383 (estimated)

Acetamide Derivatives with Diverse Aromatic Substitutions

Compound C: N-(4-Chlorophenyl)-2-(2-methylphenoxy)acetamide ()

  • Structural Differences: Lacks the morpholine ring; instead, a methylphenoxy group is directly attached to the acetamide.
  • Implications: Simpler structure with logP = 4.12 and molecular weight = 275.73. The methylphenoxy group may enhance membrane permeability compared to the morpholine core .

Compound D : N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide ()

  • Structural Differences :
    • Dichlorophenyl group replaces the morpholine-benzyl system.

Compound E : 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide ()

  • Structural Differences :
    • Contains a methoxyphenyl group and allyl side chain.
  • Implications :
    • The methoxy group introduces polarity (logP = 4.12), while the allyl group may allow for covalent interactions with targets .

Table 2: Acetamide-Based Analogs

Compound Core Structure Key Substituents logP Molecular Weight
Target Compound 2-Oxomorpholine 4-Benzyl, 4-Cl-Ph ~3.8* ~386
Compound C Phenoxy-acetamide 2-Methylphenoxy, 4-Cl-Ph 4.12 275.73
Compound D Dichlorophenyl-acetamide 2,6-DiCl-Ph, 4-Cl-Ph ~5.0 314.59
Compound E Methoxyphenyl-acetamide 4-MeO-Ph, Allyl, 4-Cl-Bn 4.12 386.87

*Estimated based on substituent contributions.

Heterocyclic Hybrid Derivatives

Compound F : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()

  • Structural Differences: Quinazolinone-sulfanyl group replaces the morpholine ring.

Compound G: N-(4-Chlorophenyl)-2-(6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide ()

  • Structural Differences: Quinoline-sulfonyl core instead of morpholine.
  • Implications: The sulfonyl group and quinoline system may confer anti-inflammatory or anticancer activity, as seen in related compounds .

Key Observations

Morpholine vs. Aromatic Cores : The morpholine ring in the target compound provides a balance of rigidity and hydrogen-bonding capacity, whereas purely aromatic analogs (e.g., Compounds C, D) prioritize lipophilicity.

Substituent Effects :

  • Electron-withdrawing groups (e.g., sulfonyl in Compound B) enhance polarity and binding specificity.
  • Bulky substituents (e.g., isopropylphenyl in Compound A) may improve metabolic stability but reduce solubility.

Biological Activity

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and cytotoxic effects against various cancer cell lines.

The compound's molecular formula is C19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3} with a molecular weight of 364.82 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H19ClN2O3
Molecular Weight364.82 g/mol
IUPAC Name2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide
InChI KeyXXXXXX (to be filled)

The biological activity of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking catalysis.
  • Receptor Binding : It interacts with various receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.
  • Influence on Biochemical Pathways : The compound affects pathways related to inflammation and cancer cell growth.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound, focusing on its cytotoxic effects and potential therapeutic applications.

Cytotoxicity Assays

In vitro studies have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 Value (µg/mL)Reference
MCF-722.09
A5496.40

These results indicate that the compound exhibits potent anti-cancer properties, particularly against lung adenocarcinoma cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study reported that 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide showed promising results in inhibiting tumor growth in vivo models, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Another investigation focused on the molecular docking studies that revealed strong binding affinities to targets involved in cancer progression, supporting the compound's role as a selective inhibitor.

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